4-[cyclohexyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with a cyclohexyl(methyl)sulfamoyl group at the para position and a 6-acetamido-1,3-benzothiazol-2-yl moiety at the amide nitrogen (Figure 1). The 6-acetamido substituent on the benzothiazole may improve solubility and metabolic stability compared to simpler alkyl or aryl derivatives .
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S2/c1-15(28)24-17-10-13-20-21(14-17)32-23(25-20)26-22(29)16-8-11-19(12-9-16)33(30,31)27(2)18-6-4-3-5-7-18/h8-14,18H,3-7H2,1-2H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHURVNORHPDNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the acetamido group, and the attachment of the sulfonamide moiety. Common synthetic routes may involve the use of reagents such as thionyl chloride, acetic anhydride, and cyclohexylamine under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[cyclohexyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[cyclohexyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell signaling pathways, resulting in anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide ()
- Structural Differences : Replaces the cyclohexyl group with a benzyl moiety and substitutes the 6-acetamido with a 6-methoxy-3-methyl group.
- The methoxy group improves solubility but may reduce hydrogen-bonding capacity compared to acetamido .
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11, )
- Structural Differences : Substitutes the benzothiazole with a 1,3,4-oxadiazole ring and replaces the methyl group on the sulfamoyl with ethyl .
- Ethyl substitution on sulfamoyl may alter steric hindrance, affecting inhibitor-enzyme interactions. Demonstrated antifungal activity against C. albicans (MIC: 8–16 µg/mL) via thioredoxin reductase inhibition .
N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide ()
- Structural Differences : Replaces 6-acetamido with 6-chloro-4-methyl on the benzothiazole.
- Chlorine’s electron-withdrawing effect may modulate electronic properties of the benzothiazole, altering binding kinetics .
4-[Cyclohexyl(methyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride ()
- Structural Differences: Incorporates a diethylaminoethyl linker and a 5-methoxy group on the benzothiazole.
- Functional Impact: The cationic diethylaminoethyl group (as hydrochloride salt) enhances solubility in physiological media. Methoxy substitution at position 5 may redirect metabolic oxidation away from critical sites, improving pharmacokinetics .
Antifungal Activity
- Key SAR Insights: Sulfamoyl Group: Cyclohexyl substitution (vs. benzyl in LMM5) may reduce off-target interactions due to its bulkier, non-aromatic nature. Benzothiazole vs. Oxadiazole: Benzothiazole derivatives (e.g., target compound) exhibit higher lipophilicity, favoring membrane penetration in fungal cells .
Enzyme Inhibition Potential
- The sulfamoyl group is a known pharmacophore for inhibiting enzymes like carbonic anhydrase and thioredoxin reductase. Cyclohexyl substitution may confer selectivity over human isoforms .
- 6-Acetamido on benzothiazole could engage in hydrogen bonding with catalytic residues, as seen in similar acetamido-containing inhibitors .
Physicochemical Properties and Drug-Likeness
Biological Activity
4-[cyclohexyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by its unique chemical structure, which includes a benzamide backbone, a sulfamoyl group, and a benzothiazole moiety. This structural composition is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 4.8 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
In addition to anticancer activity, the compound has shown anti-inflammatory effects in preclinical models. It was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 45 |
| IL-6 | 200 | 60 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : It acts as an inhibitor of certain enzymes involved in cancer progression.
- Modulation of Signaling Pathways : The compound influences key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.
Study 1: Anticancer Efficacy
A study conducted on MCF-7 cells revealed that treatment with the compound led to a significant decrease in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells.
Study 2: In Vivo Anti-inflammatory Effects
In an animal model of acute inflammation, administration of the compound resulted in reduced paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
